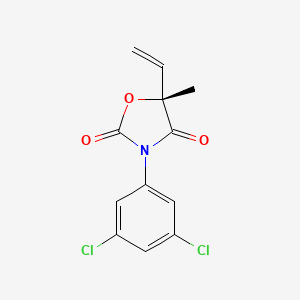
(R)-vinclozolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-vinclozolin is a 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione that is the (R)-enantiomer of vinclozolin. It is an enantiomer of a (S)-vinclozolin.
Aplicaciones Científicas De Investigación
Endocrine Disruption and Reproductive Health
(R)-vinclozolin has been extensively studied for its endocrine-disrupting effects. Research indicates that it can affect the development of reproductive organs and disrupt hormonal signaling pathways.
- Mechanisms of Action : this compound acts primarily as an androgen receptor antagonist. It binds to androgen receptors, inhibiting the action of androgens, which are crucial for male reproductive development. Studies have shown that exposure to this compound during critical developmental windows can lead to altered reproductive organ development and function in both male and female organisms .
- Case Study : A study demonstrated that chronic exposure to this compound resulted in significant alterations in lung tissue, including inflammation and oxidative stress, which were linked to its endocrine-disrupting properties . The study measured pro-inflammatory cytokines and oxidative stress markers, revealing a clear connection between this compound exposure and adverse health outcomes.
Impact on Folliculogenesis
Research has shown that this compound adversely affects ovarian follicle development.
- Experimental Findings : In vitro studies exposed primordial follicles to various concentrations of this compound. Results indicated delays in follicle progression and reduced follicle size across all treatment levels. Notably, the lowest concentration elicited the most significant response, suggesting a non-linear dose-response relationship .
- Metabolic Changes : The exposure led to metabolic alterations characterized by a decrease in mitochondrial respiration and an increase in glycolytic ATP production, indicating a shift towards anaerobic metabolism under stress conditions .
Toxicological Studies
Numerous studies have focused on the toxicological effects of this compound across different organ systems.
- Lung Toxicity : Chronic exposure has been linked to lung fibrosis and apoptosis, with significant findings showing increased reactive oxygen species production and pro-inflammatory cytokine release . This highlights the compound's potential role in respiratory diseases.
- Cardiac Effects : Studies have also examined the cardiovascular impacts of this compound, showing alterations in heart weight-to-body weight ratios in animal models following exposure . This suggests potential cardiotoxic effects that warrant further investigation.
Environmental Implications
As a widely used pesticide, this compound poses risks not only to human health but also to environmental ecosystems.
- Aquatic Toxicity : Research indicates that this compound can contaminate water sources, impacting aquatic life through endocrine disruption . Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.
- Regulatory Considerations : Given its classification as an endocrine disruptor, regulatory agencies are increasingly scrutinizing this compound's use in agriculture. Studies supporting its adverse effects on human health and ecosystems may lead to stricter regulations or bans on its application .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications and effects of this compound:
Propiedades
Fórmula molecular |
C12H9Cl2NO3 |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
(5R)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m1/s1 |
Clave InChI |
FSCWZHGZWWDELK-GFCCVEGCSA-N |
SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
SMILES isomérico |
C[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
SMILES canónico |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















